molecular formula C10H13NO4 B8619230 N-(2-hydroxybenzyl)-L-serine CAS No. 77055-96-0

N-(2-hydroxybenzyl)-L-serine

Cat. No.: B8619230
CAS No.: 77055-96-0
M. Wt: 211.21 g/mol
InChI Key: XLBNNUPBMLGXFX-QMMMGPOBSA-N
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Description

N-(2-Hydroxybenzyl)-L-serine is an amino acid derivative characterized by a serine backbone modified with a 2-hydroxybenzyl group attached to the nitrogen atom. This structural modification confers unique physicochemical and biological properties, making it relevant in coordination chemistry and prebiotic studies. The compound is synthesized through Schiff base formation, often involving reactions between L-serine and 2-hydroxybenzaldehyde, followed by reduction or stabilization via metal coordination . Its crystal structure has been studied in copper(II) complexes, where the 2-hydroxybenzyl moiety facilitates chelation, influencing stereochemical outcomes and stability . Applications include modeling enzymatic reactions and investigating chiral recognition in biochemical systems.

Properties

CAS No.

77055-96-0

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

(2S)-3-hydroxy-2-[(2-hydroxyphenyl)methylamino]propanoic acid

InChI

InChI=1S/C10H13NO4/c12-6-8(10(14)15)11-5-7-3-1-2-4-9(7)13/h1-4,8,11-13H,5-6H2,(H,14,15)/t8-/m0/s1

InChI Key

XLBNNUPBMLGXFX-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN[C@@H](CO)C(=O)O)O

Canonical SMILES

C1=CC=C(C(=C1)CNC(CO)C(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

N-(2-Hydroxybenzyl)-D,L-Alanine

  • Structural Difference : Replaces serine’s β-hydroxyl group with a methyl group (alanine side chain).
  • Coordination Chemistry : Forms copper(II) complexes with distinct geometry. The smaller alanine side chain reduces steric hindrance, enabling tighter metal binding compared to serine derivatives .

N-(2-Hydroxybenzyl)-L-Tyrosine Derivatives

  • Functionalization : Incorporates aromatic side chains (e.g., 4-benzyloxy-2,6-dimethylphenyl groups), enhancing lipophilicity and altering solubility compared to serine’s polar side chain .

Table 1: Physicochemical Properties of N-(2-Hydroxybenzyl)-Amino Acid Derivatives

Compound Melting Point (°C) Solubility Key Application Reference
N-(2-Hydroxybenzyl)-L-serine Not reported Polar solvents Metal coordination
N-(2-Hydroxybenzyl)-D,L-alanine 177 (decomposes) Moderate in H₂O Crystal structure models
N-(2,4-Dinitrophenyl)-L-serine 177 Low in H₂O Chromatographic analysis

Carbamate Derivatives: Substituted Phenyl N-(2-Hydroxybenzyl)-N-Methylcarbamates

  • Structural Difference: Replaces the amino acid carboxyl group with a carbamate linkage.
  • Synthesis : Achieved via nucleophilic substitution, yielding derivatives with varied aryl groups (e.g., nitro, chloro substituents) .
  • Properties :
    • Melting Points : Range from 101–150°C, influenced by electron-withdrawing groups (e.g., nitro groups increase melting points) .
    • Yield : Varies widely (49–84%), with electron-deficient aryl groups (e.g., 3-nitrophenyl) favoring higher yields due to enhanced reactivity .

Nitro-Substituted Derivatives

N-(2-Nitrophenylsulfenyl)-L-Serine

  • Structural Difference : Features a sulfenyl-nitrophenyl group instead of 2-hydroxybenzyl.
  • Properties :
    • Acidity : Lower pKa (~3.15) compared to 2-hydroxybenzyl derivatives due to electron-withdrawing nitro groups .
    • Stability : Requires storage at −20°C, indicating higher reactivity and thermal sensitivity .

N-(2,4-Dinitrophenyl)-L-Serine

  • Applications : Used in Edman degradation for peptide sequencing due to its UV activity and stability under acidic conditions .

Benzylated Analogues

N,N-Dibenzyl-L-Serine Methyl Ester

  • Structural Difference: Incorporates dual benzyl groups on the amino nitrogen, increasing hydrophobicity.
  • Synthesis: Achieved via benzylation of serine’s amino group, contrasting with the hydroxybenzyl group’s introduction via Schiff base chemistry .
  • Applications : Intermediate in peptide synthesis, leveraging benzyl groups for protective strategies .

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